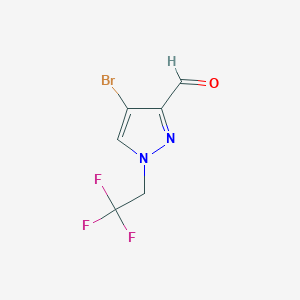
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1049730-37-1 . It has a molecular weight of 229 and is in liquid form .
Molecular Structure Analysis
The molecular formula of “4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is C5H4BrF3N2 . The InChI Code is 1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole” are not fully detailed in the sources I found. It is known to be a liquid , but other properties such as density, boiling point, and melting point are not specified .Scientific Research Applications
Photophysical Studies
The solvatochromic behavior and photophysical properties of related pyrazole derivatives have been extensively studied. For instance, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits variable photophysical characteristics in different solvents. The emission spectrum and quantum yield of these compounds change with solvent polarity, highlighting their potential in photophysical applications and as probes in studying solvent effects on molecular fluorescence (Singh et al., 2013).
Anticancer Agents
Research on pyrazole derivatives, starting with formylation of semicarbazone to yield pyrazole carbaldehydes, has demonstrated significant anticancer activity against various human cancer cell lines. These studies underscore the potential of pyrazole-based compounds in developing new anticancer agents (Fahmy et al., 2016).
Antimicrobial Activity
The synthesis of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moieties has shown significant antibacterial activity against a range of microorganisms. This research points to the utility of pyrazole derivatives in creating new antimicrobial agents (Vijesh et al., 2010).
Novel Synthesis Methods
Innovative synthetic methodologies for pyrazole derivatives, employing Vilsmeier–Haack formylation and other reactions, have been developed. These methods offer new pathways for the synthesis of pyrazole-based compounds with potential applications in medicinal chemistry and material science (Bhat et al., 2016).
Antioxidant and Anti-inflammatory Activities
Several studies have focused on synthesizing pyrazole derivatives to evaluate their antioxidant and anti-inflammatory activities. These compounds have shown promising results, indicating their potential as therapeutic agents in treating oxidative stress and inflammation-related conditions (Sudha et al., 2021).
properties
IUPAC Name |
4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUGLRGBEQXAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)
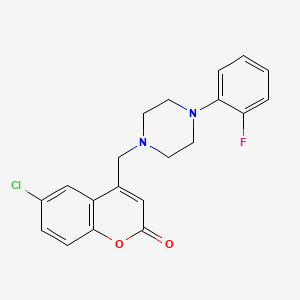
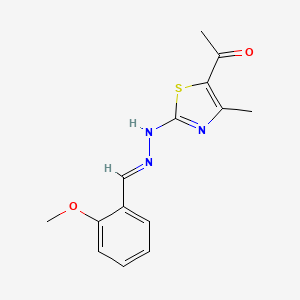
![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
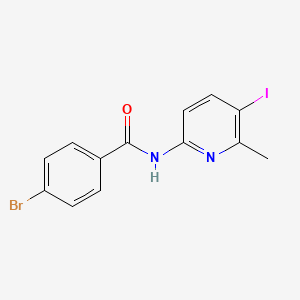
![7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880367.png)
![6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide](/img/structure/B2880368.png)
![2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2880369.png)
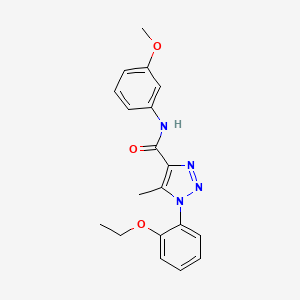
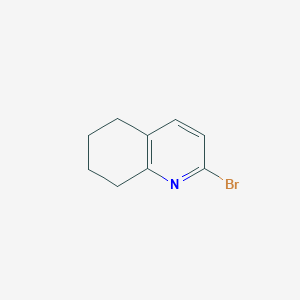
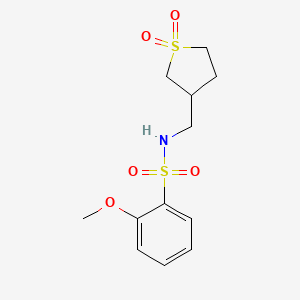

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2880378.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2880380.png)